molecular formula C18H16N2O5 B12524618 2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 848589-69-5

2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12524618
CAS No.: 848589-69-5
M. Wt: 340.3 g/mol
InChI Key: HBHUJXVDIYISST-UHFFFAOYSA-N
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Description

2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-methyl-2-nitrophenol with 3-bromopropylamine to form the intermediate 3-(5-methyl-2-nitrophenoxy)propylamine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Reduction: 2-[3-(5-Methyl-2-aminophenoxy)propyl]-1H-isoindole-1,3(2H)-dione.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxy-5-nitrophenoxy)propylamine: Similar structure but with a methoxy group instead of a methyl group.

    3-(2-Chloro-5-nitrophenoxy)propylamine: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both the nitro and methyl groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

848589-69-5

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-[3-(5-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O5/c1-12-7-8-15(20(23)24)16(11-12)25-10-4-9-19-17(21)13-5-2-3-6-14(13)18(19)22/h2-3,5-8,11H,4,9-10H2,1H3

InChI Key

HBHUJXVDIYISST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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